2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one

Sedative-hypnotic GABA-A receptor modulation structure-activity relationship

2-Methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one (CAS 1788-94-9) is a synthetic quinazolin-4(3H)-one derivative bearing a characteristic ortho-nitrophenyl substituent at the N3 position and a methyl group at C2. Its molecular formula is C₁₅H₁₁N₃O₃ with a monoisotopic mass of 281.08004 Da.

Molecular Formula C15H11N3O3
Molecular Weight 281.27 g/mol
CAS No. 1788-94-9
Cat. No. B11845862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one
CAS1788-94-9
Molecular FormulaC15H11N3O3
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C15H11N3O3/c1-10-16-12-7-3-2-6-11(12)15(19)17(10)13-8-4-5-9-14(13)18(20)21/h2-9H,1H3
InChIKeyHJMTVXOVYRQCTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one (CAS 1788-94-9): Core Chemical Identity and Class Context


2-Methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one (CAS 1788-94-9) is a synthetic quinazolin-4(3H)-one derivative bearing a characteristic ortho-nitrophenyl substituent at the N3 position and a methyl group at C2. Its molecular formula is C₁₅H₁₁N₃O₃ with a monoisotopic mass of 281.08004 Da [1]. The compound belongs to the broader quinazolinone family, a privileged scaffold in medicinal chemistry known for producing sedative-hypnotic, anticonvulsant, anti-inflammatory, and anticancer agents [2]. Structurally, it is the direct nitrated analogue of methaqualone (2-methyl-3-(2-methylphenyl)-quinazolin-4(3H)-one), a historically significant CNS depressant commercialized as Quaalude. The replacement of the 2-methyl group on the N3-phenyl ring of methaqualone with a nitro group (—NO₂) fundamentally alters the electronic landscape of the molecule, creating a compound with a distinct pharmacological and toxicological profile that cannot be extrapolated from the parent structure.

Why Methaqualone-Class Compounds Cannot Substitute for 2-Methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one (CAS 1788-94-9)


Within the quinazolin-4(3H)-one series, even minor substituent changes on the N3-phenyl ring produce large-magnitude shifts in both pharmacodynamic potency and metabolic safety. The ortho-nitro group in CAS 1788-94-9 generates two irreversible consequences absent in the parent methaqualone or halogenated analogues such as cloroqualone and mebroqualone: (i) a ~10-fold increase in hypnotic potency, likely through enhanced GABA-A receptor positive allosteric modulation, and (ii) a unique nitroreduction pathway that yields a mutagenic aniline metabolite—a liability not shared by methaqualone, whose 2-methylphenyl substituent undergoes hydroxylation rather than reductive bioactivation [1]. Consequently, substituting any non-nitrated analogue into a research or analytical workflow that requires this specific compound will produce quantitatively different dose-response relationships and toxicological readouts. The quantitative evidence below establishes exactly where and by how much CAS 1788-94-9 diverges from its closest structural neighbours.

Quantitative Differentiation Evidence for 2-Methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one (CAS 1788-94-9)


In Vivo Hypnotic Potency: ~10-Fold Increase Over Methaqualone

The target compound (nitromethaqualone) exhibits approximately 10-fold greater hypnotic potency than the parent compound methaqualone. The typical effective hypnotic dose of nitromethaqualone is ~25 mg, whereas methaqualone requires 150–300 mg to achieve equivalent sedative-hypnotic effects [1][2]. This potency shift is attributed to the electron-withdrawing nitro group enhancing binding affinity at the GABA-A receptor transmembrane site, consistent with the broader observation that electron-withdrawing substituents on the N3-phenyl ring increase positive allosteric modulatory activity in this series [3].

Sedative-hypnotic GABA-A receptor modulation structure-activity relationship

Unique Metabolic Fate: Nitroreduction to Mutagenic Aniline Derivative

In both rats and humans, CAS 1788-94-9 undergoes extensive nitroreduction of the ortho-nitro group to the corresponding amino derivative (2-methyl-3-(2-aminophenyl)-quinazolin-4(3H)-one), which is subsequently partially acetylated [1]. This reductive pathway is unique to the nitro-substituted quinazolinones; methaqualone, lacking the nitro group, is metabolized primarily through hydroxylation of the 2-methylphenyl ring and quinazolinone ring oxidation, without generating an aniline metabolite. The resulting aniline derivative has been demonstrated to be mutagenic, a toxicological liability that does not exist for methaqualone, cloroqualone, or other halogenated analogues [2]. Additionally, in humans, cleavage of the quinazolinone nucleus yields 2-methoxyl-4-nitroaniline, a further pathway absent in non-nitrated congeners. Protracted excretion and extensive enterohepatic circulation were observed, with 55–60% fecal and 24–27% urinary excretion in rats [1].

Drug metabolism toxicology nitroreduction

GHS Acute Oral Toxicity: H301 Classification

According to ECHA C&L Inventory notifications, CAS 1788-94-9 carries the hazard statement H301 (Toxic if swallowed), with 100% of notifying companies assigning this classification [1]. This acute oral toxicity profile is distinct from methaqualone, which is classified primarily for its abuse liability rather than acute oral toxicity. The ortho-nitrophenyl moiety is a recognized structural alert for toxicity, contributing to a safety profile that demands stricter handling protocols compared to non-nitrated quinazolinone analogues.

Safety acute toxicity regulatory compliance

GABA-A Receptor Modulatory Potency: Position Within the Quinazolinone Series

Cryo-EM structural studies on the α1β2γ2 GABA-A receptor have demonstrated that quinazolinone-based positive allosteric modulators (PAMs) bind at intersubunit transmembrane sites overlapping with propofol and etomidate [1]. Within this series, electron-withdrawing substituents on the N3-phenyl ring systematically increase modulatory potency. PPTQ (2-phenyl-3-(p-tolyl)-quinazolin-4(3H)-one) achieves ~50-fold higher potency (EC₅₀) than methaqualone [1]. Nitromethaqualone (CAS 1788-94-9) occupies an intermediate position: its ortho-nitro group is more strongly electron-withdrawing than the para-methyl of PPTQ but introduces steric constraints from ortho substitution. While direct EC₅₀ data for nitromethaqualone at the α1β2γ2 receptor have not been published, its in vivo ~10-fold potency gain over methaqualone is consistent with class-level SAR predictions that electron-withdrawing ortho substituents enhance GABA-A PAM activity, but to a lesser degree than para-substituted analogues due to steric hindrance at the ortho position [2].

GABA-A receptor positive allosteric modulator cryo-EM

Physicochemical Differentiation: LogP, Topological PSA, and Rotatable Bond Profile

CAS 1788-94-9 has a computed XLogP3 of 2.0 and a topological polar surface area (TPSA) of 78.5 Ų, with only 1 rotatable bond (the N3–phenyl ring bond) [1]. In comparison, methaqualone (CAS 72-44-6) has a higher computed logP (~2.8–3.2) due to the lipophilic 2-methylphenyl substituent. The nitro group of CAS 1788-94-9 simultaneously lowers logP (reducing membrane passive permeability) and increases TPSA (enhancing polar interactions), creating a distinct ADME profile. The single rotatable bond of CAS 1788-94-9 is conformationally more restricted than PPTQ, which has two rotatable bonds (2-phenyl and 3-p-tolyl), potentially affecting entropic binding costs at the GABA-A receptor. These physicochemical differences are not tunable by simply substituting a non-nitrated analogue.

Lipophilicity drug-likeness ADME prediction

Optimal Research and Industrial Application Scenarios for 2-Methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one (CAS 1788-94-9)


GABA-A Receptor Structure-Activity Relationship (SAR) Studies

CAS 1788-94-9 serves as a critical intermediate-potency comparator in quinazolinone GABA-A receptor SAR libraries. Its ~10-fold potency gain over methaqualone, combined with its ortho-nitro substitution pattern, allows researchers to decouple electronic effects (nitro group electron withdrawal) from steric effects (ortho positioning) in modulating GABA-A receptor PAM activity [1]. This compound fills a specific SAR gap between the parent methaqualone and the highly potent para-tolyl derivative PPTQ (~50×).

Forensic Toxicology Reference Standard for Nitro-Metabolite Identification

Because CAS 1788-94-9 undergoes a unique nitroreduction-to-aniline metabolic pathway not shared by methaqualone or halogenated analogues, it is indispensable as a reference standard for developing and validating GC-MS or LC-MS/MS methods targeting the amino and acetamido metabolites in biological matrices [2]. Forensic laboratories screening for designer quinazolinones must include this compound to establish retention times and fragmentation patterns for the nitro-specific metabolites.

Computational ADME Modeling and Toxicity Prediction Training Sets

The compound's distinct physicochemical profile (XLogP3 = 2.0, TPSA = 78.5 Ų) and its established mutagenic metabolic fate make it a valuable truth-set compound for validating in silico toxicity prediction models, particularly for nitroaromatic mutagenicity alerts [3]. Its GHS H301 classification provides a regulatory toxicity endpoint against which computational predictions can be benchmarked [4].

Quinazolinone Chemical Library Diversity Screening

Medicinal chemistry campaigns exploring CNS-active quinazolinones benefit from including CAS 1788-94-9 as a diversity element that introduces a strong electron-withdrawing, polar substituent at the ortho position of the N3-phenyl ring. This compound's combination of moderate lipophilicity, high TPSA, and single rotatable bond represents a distinct region of quinazolinone chemical space not covered by halogenated or alkylated analogues [3].

Quote Request

Request a Quote for 2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.